An In-depth Technical Guide to the Spectral Analysis of 3-Methylpiperidine-3-carboxylic Acid
An In-depth Technical Guide to the Spectral Analysis of 3-Methylpiperidine-3-carboxylic Acid
This guide provides a comprehensive analysis of the expected spectral data for 3-methylpiperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document leverages a robust, data-driven approach. By synthesizing spectral information from closely related structural analogs and applying fundamental principles of spectroscopic interpretation, we present a predictive yet scientifically rigorous guide for researchers, scientists, and drug development professionals. Our analysis is grounded in data from key structural fragments: piperidine-3-carboxylic acid (nipecotic acid) and 3-methylpiperidine (3-pipecoline).
Molecular Structure and Key Features
3-Methylpiperidine-3-carboxylic acid is a substituted cyclic amino acid. Its structure, featuring a chiral center at the C3 position, a secondary amine, a carboxylic acid, and a methyl group, gives rise to a distinct and interpretable spectral signature. Understanding these features is paramount for its identification and characterization.
Caption: Molecular structure of 3-Methylpiperidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Methylpiperidine-3-carboxylic acid, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon skeleton and the chemical environment of its protons.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the piperidine ring and the presence of a chiral center. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating secondary amine.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| -CH₃ | ~1.2 | Singlet (s) | The methyl group is attached to a quaternary carbon and will appear as a singlet. |
| Ring CH₂ | 1.5 - 3.5 | Multiplets (m) | The piperidine ring protons will appear as a series of complex multiplets due to geminal and vicinal coupling. Protons closer to the nitrogen and carboxylic acid will be shifted downfield. |
| NH | Variable | Broad singlet (br s) | The chemical shift of the amine proton is concentration and solvent dependent and will likely undergo exchange with the solvent. |
| COOH | Variable | Broad singlet (br s) | The carboxylic acid proton is acidic and its signal is often broad and can exchange with deuterated solvents. |
Rationale derived from spectral data of piperidine-3-carboxylic acid and 3-methylpiperidine.[1][2][3][4]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule. The chemical shifts will be indicative of the functional groups attached to each carbon.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| -C H₃ | ~20-25 | The methyl carbon will appear in the aliphatic region. |
| Ring C H₂ | 25 - 55 | The piperidine ring carbons will have distinct signals, with those adjacent to the nitrogen appearing more downfield. |
| C 3 (Quaternary) | ~40-45 | The quaternary carbon at position 3 will be shifted downfield due to the attached methyl and carboxyl groups. |
| C OOH | ~175-180 | The carboxylic acid carbonyl carbon will have the most downfield chemical shift. |
Rationale based on the known ¹³C NMR data for 3-methylpiperidine and the expected influence of a carboxylic acid group.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Methylpiperidine-3-carboxylic acid is expected to be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.
Predicted Key IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H (Secondary Amine) | 3200-3500 | Medium, broad |
| C-H (Aliphatic) | 2850-3000 | Strong, sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-N | 1000-1250 | Medium |
These predictions are based on established IR correlation tables and data for similar carboxylic acids and amines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Mass Spectrum Features:
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Molecular Ion (M⁺): The molecular weight of 3-Methylpiperidine-3-carboxylic acid (C₇H₁₃NO₂) is 143.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 143 would be expected, although it may be weak due to the molecule's propensity to fragment.
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Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the piperidine ring.
Caption: A simplified proposed fragmentation pathway for 3-Methylpiperidine-3-carboxylic acid in mass spectrometry.
Experimental Protocols
To obtain high-quality spectral data for 3-Methylpiperidine-3-carboxylic acid, the following experimental protocols are recommended:
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to ensure solubility and to observe exchangeable protons (NH and OH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional ¹H spectrum.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
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2D NMR: To aid in structural confirmation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method.
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KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
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-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
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Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable (or can be derivatized to be so), GC-MS can be used.
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Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For a non-volatile solid, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass spectrometer are suitable techniques.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Caption: General workflow for the spectral analysis of 3-Methylpiperidine-3-carboxylic acid.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-Methylpiperidine-3-carboxylic acid. By leveraging data from structural analogs and applying first principles, we have constructed a comprehensive spectral profile that can guide researchers in the identification, characterization, and quality control of this important molecule. The provided experimental protocols offer a robust framework for obtaining high-quality data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Wikipedia. (2023, April 25). Nipecotic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4498, Nipecotic acid. Retrieved from [Link]
-
A.P. Organics. (n.d.). Methyl N-Boc-piperidine-3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 13(23), 6543-6554. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79081, 3-Methylpiperidine. Retrieved from [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1796510, (-)-Nipecotic acid. Retrieved from [Link]
Sources
- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
